molecular formula C7H13NO B11756083 N-cyclopropyltetrahydrofuran-3-amine

N-cyclopropyltetrahydrofuran-3-amine

Katalognummer: B11756083
Molekulargewicht: 127.18 g/mol
InChI-Schlüssel: HTBLNGCMUPXGKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopropyltetrahydrofuran-3-amine is an organic compound with the molecular formula C7H13NO. It is a derivative of tetrahydrofuran, featuring a cyclopropyl group attached to the nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyltetrahydrofuran-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of catalytic processes and optimized reaction conditions to maximize yield and minimize production costs .

Analyse Chemischer Reaktionen

Types of Reactions

N-cyclopropyltetrahydrofuran-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .

Wissenschaftliche Forschungsanwendungen

N-cyclopropyltetrahydrofuran-3-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-cyclopropyltetrahydrofuran-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-cyclopropyltetrahydrofuran-3-amine is unique due to the presence of both the cyclopropyl group and the tetrahydrofuran ring. This combination imparts specific chemical and physical properties, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C7H13NO

Molekulargewicht

127.18 g/mol

IUPAC-Name

N-cyclopropyloxolan-3-amine

InChI

InChI=1S/C7H13NO/c1-2-6(1)8-7-3-4-9-5-7/h6-8H,1-5H2

InChI-Schlüssel

HTBLNGCMUPXGKA-UHFFFAOYSA-N

Kanonische SMILES

C1CC1NC2CCOC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.